molecular formula C18H19N7O3S B2752770 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 908109-96-6

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2752770
CAS RN: 908109-96-6
M. Wt: 413.46
InChI Key: HSIBFLQMWAAAMP-UHFFFAOYSA-N
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Description

The compound is a derivative of triazoloquinazoline . Triazoloquinazolines are a class of compounds that have been studied for their potential anticancer activity . They are known to inhibit PCAF (P300/CBP-associated factor), a protein that has been targeted for cancer treatment .


Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . A set of these derivatives were designed, synthesized, and investigated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .

Scientific Research Applications

Mechanism of Action

The mechanism of action of these compounds is suggested to be through the binding to the active site of histone acetyltransferase PCAF . This binding could potentially inhibit the function of PCAF, making these compounds potential therapeutic agents for cancer treatment .

Future Directions

The future directions for this compound could involve further investigation of its anticancer activity and its potential as a therapeutic agent for cancer treatment . Further studies could also explore the synthesis of more derivatives and their biological activities .

properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3S/c1-9-5-15(23-22-9)21-16(26)8-29-18-20-12-7-14(28-4)13(27-3)6-11(12)17-19-10(2)24-25(17)18/h5-7H,8H2,1-4H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIBFLQMWAAAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide

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